Meta-fluorofentanyl is a synthetic opioid belonging to the fentanyl family, characterized by the presence of a fluorine atom in the meta position of the phenyl ring. It is structurally related to fentanyl, a potent analgesic, and is classified as a novel synthetic opioid. Meta-fluorofentanyl has garnered attention due to its increased potency compared to traditional opioids and its association with rising overdose deaths in various regions.
Meta-fluorofentanyl is synthesized in laboratories and is not found naturally. Its emergence is linked to the ongoing opioid crisis, where synthetic analogs of established opioids are developed to evade legal restrictions while maintaining similar pharmacological effects. The compound has been identified in various toxicological analyses, indicating its presence in illicit drug markets .
Meta-fluorofentanyl is classified as a novel synthetic opioid. It falls under the category of fentanyl analogs, which are chemically modified versions of fentanyl designed for enhanced potency or altered pharmacokinetics. The chemical formula for meta-fluorofentanyl is with a molecular weight of approximately 354.5 g/mol .
The synthesis of meta-fluorofentanyl typically involves several key steps, often employing techniques from organic chemistry. Common methods include:
For example, one method involves reacting 4-fluoroaniline with a suitable acyl chloride in the presence of a base to form the desired amide structure characteristic of meta-fluorofentanyl. Subsequent purification steps ensure high purity levels necessary for analytical studies .
Meta-fluorofentanyl can undergo various chemical reactions typical for amides and aromatic compounds:
The reactions can be monitored using techniques such as liquid chromatography-mass spectrometry (LC-MS) which provides insights into product formation and reaction kinetics .
Meta-fluorofentanyl primarily acts on the central nervous system by binding to mu-opioid receptors, leading to effects such as analgesia, sedation, and euphoria.
Studies indicate that meta-fluorofentanyl exhibits approximately five times lower potency than fentanyl itself but remains significantly more potent than morphine .
Relevant analyses often employ techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) for structural elucidation and purity assessment .
The compound's relevance continues amidst concerns regarding safety and regulation due to its potential for abuse and overdose risks associated with synthetic opioids .
The synthesis of meta-fluorofentanyl (m-fluorofentanyl) begins with regioselective reductive amination to generate the critical 4-ANPP (4-anilino-N-phenethylpiperidine) intermediate. This step involves the condensation of N-phenethylpiperidone (8) with meta-fluoroaniline under controlled conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as the preferred reducing agent in anhydrous dichloroethane (DCE), achieving yields of 65–68% for the fluoro-4-ANPP intermediate (9c) [2]. This method surpasses traditional cyanoborohydride-based approaches by minimizing undesired side reactions and enhancing regioselectivity for the meta-substituted isomer [2].
The reaction’s regiochemical outcome is influenced by:
Table 1: Key Reaction Parameters for Reductive Amination
Parameter | Condition | Impact on Yield/Purity |
---|---|---|
Reducing Agent | NaBH(OAc)₃ in DCE | 65–68% yield; >95% regioselectivity |
Solvent | Anhydrous dichloroethane | Suppresses hydrolysis byproducts |
Reaction Time | 12–16 hours | Maximizes imine reduction |
Aniline Equivalents | 1.2 eq. relative to ketone | Ensures complete conversion |
The final synthesis stage involves N-acylation of the fluoro-4-ANPP intermediate (9c) with propionyl chloride. Conducted in dichloromethane (DCM) with triethylamine (TEA) as a base, this step yields meta-fluorofentanyl hydrochloride after crystallization. Critical process considerations include:
The structural identity of meta-fluorofentanyl is confirmed via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Distinctive analytical signatures include:
Table 2: Diagnostic NMR Signals for Fluorofentanyl Isomers
Isomer | ¹⁹F NMR (ppm) | Key ¹H NMR Shifts (meta-F-phenyl) |
---|---|---|
ortho-Fluorofentanyl | -118.2 | δ 7.12–7.18 (m, 1H), δ 6.95–7.05 (m, 2H) |
meta-Fluorofentanyl | -112.5 | δ 6.75–6.79 (d, 1H), δ 7.20–7.24 (t, 1H) |
para-Fluorofentanyl | -116.8 | δ 7.30–7.34 (d, 2H), δ 7.05–7.09 (d, 2H) |
Illicit meta-fluorofentanyl synthesis generates characteristic byproducts due to incomplete reactions or reagent impurities. Liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) identifies key intermediates and contaminants:
Byproduct profiling enables the differentiation of synthetic routes:
Gas chromatography–mass spectrometry (GC–MS) alone cannot reliably distinguish fluorofentanyl isomers due to nearly identical electron ionization (EI) mass spectra and co-elution risks. Advanced orthogonal techniques are required:
Chemical fingerprinting also links seizures to synthetic batches through:
Table 3: Signature Byproducts in Illicit Meta-Fluorofentanyl Synthesis
Byproduct | Formula | Mass [M+H]⁺ | Synthetic Origin |
---|---|---|---|
Fluoro-4-ANPP | C₁₉H₂₂FN₂⁺ | 273.1762 | Incomplete acylation |
Fluoro-phenethylpiperidone | C₁₅H₁₉FNO⁺ | 248.1510 | Aniline oxidation during amination |
N-Propionyl des-phenethyl | C₁₄H₂₀FN₂O⁺ | 251.1556 | N-dealkylation side reaction |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8